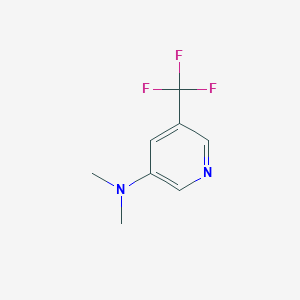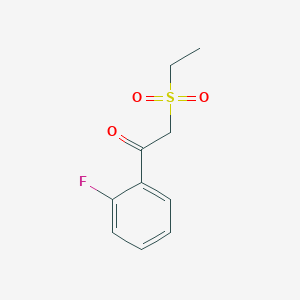![molecular formula C14H13ClN2O B13005379 2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13005379.png)
2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine is a heterocyclic compound that features a fused benzofuran and pyrimidine ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the tert-butyl and chloro substituents on the benzofuran ring enhances its chemical stability and reactivity, making it a valuable scaffold for the development of new pharmaceuticals and functional materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the synthesis of a benzofuran derivative. This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The benzofuran derivative is then subjected to a condensation reaction with a suitable amidine or guanidine derivative to form the pyrimidine ring. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.
Substitution Reactions: The tert-butyl and chloro substituents are introduced through electrophilic aromatic substitution reactions. tert-Butylation can be achieved using tert-butyl chloride in the presence of a Lewis acid catalyst, while chlorination can be performed using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and catalytic processes are often employed to enhance reaction efficiency and minimize waste.
化学反应分析
Types of Reactions
2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Amino, thio, or alkoxy derivatives.
科学研究应用
2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly those targeting kinases and other enzymes involved in cancer and inflammatory diseases.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting materials for electronic and optoelectronic devices.
Biological Studies: The compound is employed in the study of biological pathways and molecular interactions due to its ability to modulate enzyme activity and protein-protein interactions.
作用机制
The mechanism of action of 2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation.
相似化合物的比较
2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine can be compared with other similar compounds, such as:
2-(tert-Butyl)-4-chlorobenzofuro[2,3-d]pyrimidine: This compound has a different fusion pattern of the benzofuran and pyrimidine rings, which may result in different chemical and biological properties.
2-(tert-Butyl)-4-chlorobenzothieno[3,2-d]pyrimidine: The sulfur atom in the benzothiophene ring can alter the electronic properties and reactivity compared to the oxygen atom in the benzofuran ring.
2-(tert-Butyl)-4-chlorobenzofuro[3,2-b]pyridine: The pyridine ring in place of the pyrimidine ring can affect the compound’s binding affinity and selectivity for certain molecular targets.
The uniqueness of this compound lies in its specific ring fusion pattern and substituent positions, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C14H13ClN2O |
|---|---|
分子量 |
260.72 g/mol |
IUPAC 名称 |
2-tert-butyl-4-chloro-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C14H13ClN2O/c1-14(2,3)13-16-10-8-6-4-5-7-9(8)18-11(10)12(15)17-13/h4-7H,1-3H3 |
InChI 键 |
YQDWOEGDVKSTEV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NC2=C(C(=N1)Cl)OC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


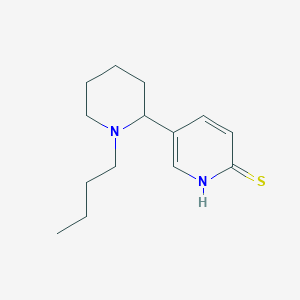

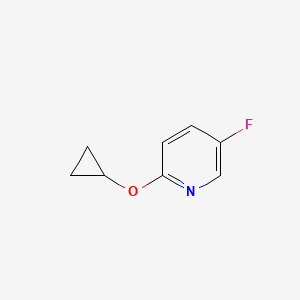
![2-Oxobicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B13005332.png)

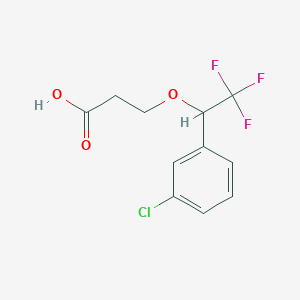
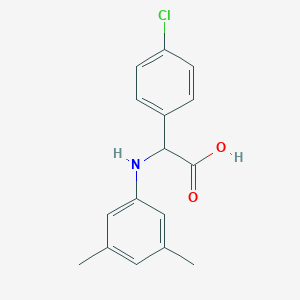

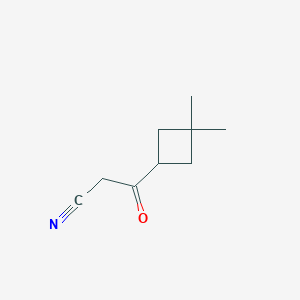
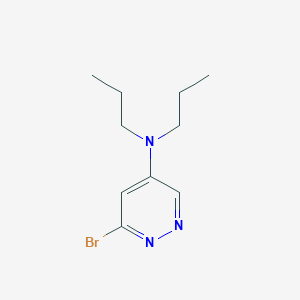
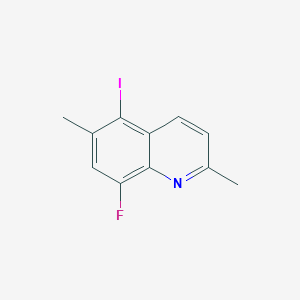
![4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B13005373.png)
